4-Acetyl-1-furan-2-ylmethyl-3-hydroxy-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one
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Overview
Description
4-Acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a furan ring, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through multi-step organic synthesis. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions typically involve the use of potassium hydride as a base to facilitate the imine–imine rearrangement, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenation reagents (e.g., Br2, Cl2), nitration reagents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the acetyl group.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
4-Acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Industry: Used in the synthesis of functionalized β-lactams and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, the compound’s hydroxy and acetyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furfural and 5-hydroxy-methylfurfural, which are used in various chemical applications.
Uniqueness
4-Acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H17NO5 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-acetyl-1-(furan-2-ylmethyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H17NO5/c1-11(20)15-16(12-5-3-6-13(9-12)23-2)19(18(22)17(15)21)10-14-7-4-8-24-14/h3-9,16,21H,10H2,1-2H3 |
InChI Key |
JJKDBGRWJQFFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CC3=CC=CO3)O |
Origin of Product |
United States |
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